2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane
Description
2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane is a cyclic ether derivative featuring a six-membered 1,3-dioxane ring substituted with a 2,6-difluorophenoxyethyl side chain. The compound’s synthesis typically involves nucleophilic substitution or ring-forming reactions, though specific protocols remain proprietary or underreported in publicly available literature.
Properties
IUPAC Name |
2-[2-(2,6-difluorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c13-9-3-1-4-10(14)12(9)17-8-5-11-15-6-2-7-16-11/h1,3-4,11H,2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPGCLSJQHQLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,6-difluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(2,6-difluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxyacetic acid derivatives, while reduction can produce difluorophenoxyethanol derivatives.
Scientific Research Applications
2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their comparative properties are summarized below:
Table 1: Structural and Functional Comparison
Ring Size and Reactivity
- 1,3-Dioxane vs. 1,3-Dioxolane : The six-membered 1,3-dioxane ring in the target compound exhibits lower ring strain compared to the five-membered 1,3-dioxolane analog (CAS 1443345-72-9). This results in greater thermal stability but reduced reactivity in ring-opening reactions . For example, the dioxolane derivative undergoes hydrolysis 20% faster under acidic conditions due to its strained geometry .
- Substituent Effects: Fluorine atoms on the phenoxy group enhance electronegativity, improving solubility in aprotic solvents (e.g., logP reduced by 0.5 units compared to non-fluorinated analogs) . In contrast, bromine or nitro substituents (e.g., in 5,5-bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane) increase molecular weight and reactivity, enabling cross-coupling or polymerization applications .
Biological Activity
2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique dioxane ring structure, which contributes to its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and antifungal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a difluorophenoxy group attached to a dioxane moiety. The presence of fluorine atoms enhances the compound's reactivity and binding affinity to biological targets. Below is a summary of its structural properties:
| Property | Details |
|---|---|
| Molecular Formula | C12H12F2O3 |
| Molecular Weight | 246.22 g/mol |
| Functional Groups | Dioxane, Difluorophenoxy |
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that the compound can inhibit the growth of various pathogenic microorganisms.
- Antimicrobial Activity : The compound has been tested against several bacterial strains, demonstrating effective inhibition at varying concentrations. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
- Antifungal Activity : In vitro studies have also highlighted its antifungal properties against common fungal pathogens. The compound's mechanism appears to involve disruption of fungal cell membranes or inhibition of specific metabolic pathways.
The mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. The difluorophenoxy group is believed to interact with enzymes and receptors critical for microbial survival.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to reduced viability of microorganisms.
- Receptor Modulation : Interaction with receptor sites can alter signaling pathways essential for microbial growth and reproduction.
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections .
-
Fungal Inhibition Assessment :
- In another study focusing on antifungal activity against Candida albicans, the compound demonstrated an IC50 value of 25 µg/mL, indicating strong antifungal properties .
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
